9H-carbazole-2,7-diamine
Overview
Description
9H-carbazole-2,7-diamine: is an organic compound with the molecular formula C12H11N3 . It is a derivative of carbazole, a heterocyclic aromatic compound known for its wide range of applications in organic electronics, pharmaceuticals, and materials science. The compound is characterized by the presence of two amino groups at the 2 and 7 positions on the carbazole ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amination: One common method for synthesizing 9H-carbazole-2,7-diamine involves the direct amination of carbazole.
Electrophilic Aromatic Substitution: Another method involves the nitration of carbazole to form 2,7-dinitrocarbazole, followed by reduction to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing robust and scalable reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-carbazole-2,7-diamine can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Amino-substituted carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
Chemistry: 9H-carbazole-2,7-diamine is used as a building block in the synthesis of various organic compounds, including polymers and dyes. Its unique structure allows for the formation of conjugated systems with interesting electronic properties .
Biology and Medicine: In biological research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent thermal and chemical stability make it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of 9H-carbazole-2,7-diamine involves its interaction with various molecular targets, including enzymes and receptors. The amino groups at the 2 and 7 positions enhance its ability to form hydrogen bonds and other interactions with biological molecules, leading to its observed biological activities .
Comparison with Similar Compounds
9H-carbazole: The parent compound, lacking the amino groups at the 2 and 7 positions.
2,7-diamino-9H-fluorene: A structurally similar compound with a fluorene core instead of a carbazole core.
Dibenzothiophene: Another heterocyclic compound with similar electronic properties.
Uniqueness: 9H-carbazole-2,7-diamine is unique due to the presence of amino groups at specific positions on the carbazole ring, which significantly alters its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
9H-carbazole-2,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODIISWDNKKITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402779 | |
Record name | 9H-carbazole-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6402-13-7 | |
Record name | 2,7-Diaminocarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6402-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-carbazole-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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